molecular formula C10H14O2 B1343452 (4-Ethoxy-2-methylphenyl)methanol CAS No. 1254062-61-7

(4-Ethoxy-2-methylphenyl)methanol

Cat. No. B1343452
M. Wt: 166.22 g/mol
InChI Key: CUEYRQBQIRIVFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as (4-ethenylphenyl)diphenyl methanol, has been improved and used in the preparation of trityl functionalized polystyrene resins . This suggests that similar strategies could potentially be applied to synthesize “(4-Ethoxy-2-methylphenyl)methanol” and its derivatives for use in solid-phase organic synthesis or other applications.

Molecular Structure Analysis

Molecular structures of compounds like (4-methoxyphenyl)diphenylmethanol have been characterized to form centrosymmetric tetramers linked by hydrogen bonds . This information can be useful in predicting the molecular assembly and hydrogen bonding patterns that “(4-Ethoxy-2-methylphenyl)methanol” might exhibit in the solid state.

Chemical Reactions Analysis

The reactivity of bis(4-methoxyphenyl)methanol with cyclopropanes under Lewis acid catalysis has been explored, leading to the formation of polysubstituted cyclopentenes . This indicates that “(4-Ethoxy-2-methylphenyl)methanol” could potentially undergo similar Lewis-acid-catalyzed reactions, given the presence of the methanol functional group and the possibility of activating the aromatic ring.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of “(4-Ethoxy-2-methylphenyl)methanol” are not detailed in the provided papers, the studies of similar compounds can provide a basis for understanding its behavior. For instance, the electrochemical properties of methoxy-substituted catechols in methanol have been investigated, which could inform the electrochemical behavior of “(4-Ethoxy-2-methylphenyl)methanol” in similar environments .

Scientific Research Applications

Asymmetric Synthesis and Chiral Auxiliaries

  • (4-Ethoxy-2-methylphenyl)methanol has been evaluated in the asymmetric synthesis of α-hydroxy esters, demonstrating its utility in chiral auxiliary roles for bidentate chelation-controlled alkylation processes (Junyang Jung, H. Ho, Hee-doo Kim, 2000).

Ligand Exchange and Catalysis

Analytical Chemistry and Separation Science

  • Studies on the thermodynamics of HPLC separation of enantiomers of phenylcarbamic acid derivatives highlight its relevance in analytical methods and separation science (J. Dungelová, J. Lehotay, J. Krupčík, J. Čižmárik, D. Armstrong, 2004).

Organic Synthesis and Material Science

  • The compound's derivatives have been explored for their role in methylation, methoxylation, and other reactions fundamental to organic synthesis and material science, contributing to the development of value-added chemicals and pharmaceuticals (Kishore Natte, H. Neumann, M. Beller, R. V. Jagadeesh, 2017).

Supercritical Fluid Applications

Safety And Hazards

The compound is classified under the GHS07 hazard class. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and face thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

(4-ethoxy-2-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-3-12-10-5-4-9(7-11)8(2)6-10/h4-6,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEYRQBQIRIVFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethoxy-2-methylphenyl)methanol

CAS RN

1254062-61-7
Record name (4-ethoxy-2-methylphenyl)methanol
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